N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide
Overview
Description
N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide is a useful research compound. Its molecular formula is C13H22BN3O3 and its molecular weight is 279.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques and Structural Analysis : N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide and its derivatives have been synthesized and characterized using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. For example, Liao et al. (2022) conducted a study on the synthesis and characterization of related compounds, providing insights into their molecular structures as confirmed by various spectroscopic methods and Density Functional Theory (DFT) calculations (Liao, Liu, Wang, & Zhou, 2022).
Biological Activity and Potential Applications
- Antipsychotic Potential : Research on derivatives of this compound has explored their potential as antipsychotic agents. Studies have shown that some derivatives exhibit antipsychotic-like profiles in behavioral animal tests and do not interact with dopamine receptors, suggesting their unique pharmacological properties (Wise et al., 1987).
- Anti-Inflammatory Activity : Some derivatives of this compound have demonstrated significant anti-inflammatory activity. For instance, Sunder and Maleraju (2013) synthesized and tested certain derivatives, finding notable anti-inflammatory effects in their study (Sunder & Maleraju, 2013).
Chemical Properties and Molecular Studies
- Molecular Docking and DFT Studies : Advanced computational studies like molecular docking and DFT have been employed to understand the molecular interactions and properties of these compounds. For example, Fahim et al. (2019) conducted a study involving molecular docking and DFT to explore the antitumor activity of certain derivatives (Fahim, Elshikh, & Darwish, 2019).
Mechanism of Action
Mode of Action
It’s known that the compound contains a boronic acid pinacol ester functional group , which is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound might interact with its targets through covalent bonding, but further studies are required to confirm this.
Biochemical Pathways
Given its structural features, it might be involved in boron-related biochemical pathways or processes that involve cross-coupling reactions .
Result of Action
It’s known that the compound can be used as an electrolyte additive to induce the decomposition of PF6- and form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth . .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-7-15-17(8-10)9-11(18)16(5)6/h7-8H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZZYZZVSAPLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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